100-Fold Enantiomeric Potency Difference Drives (S)-Alprenolol Selection Over (R)-Alprenolol or Racemate
(S)-Alprenolol exhibits approximately 100-fold greater β-adrenoceptor antagonist activity compared to its (R)-enantiomer. In a canine model of ventricular arrhythmia induced by left coronary artery ligation, (S)-alprenolol abolished arrhythmias at a cumulative intravenous dose of 7.5 mg/kg, whereas (R)-alprenolol required a cumulative dose of 15.5 mg/kg to achieve comparable efficacy [1]. The β-adrenoceptor binding activity of (S)-alprenolol is reported to be 100 times greater than that of (R)-alprenolol [2].
| Evidence Dimension | In vivo antiarrhythmic efficacy (cumulative dose to abolish ventricular arrhythmia) |
|---|---|
| Target Compound Data | 7.5 mg/kg (S)-alprenolol |
| Comparator Or Baseline | 15.5 mg/kg (R)-alprenolol |
| Quantified Difference | (S)-enantiomer is 2.07-fold more potent in vivo; β-adrenoceptor activity is 100-fold greater |
| Conditions | Canine model of ventricular arrhythmia produced by ligation of the left coronary artery; intravenous administration |
Why This Matters
Procurement of the pure (S)-enantiomer ensures maximal β-blockade potency per unit mass, essential for dose-response studies and chiral SAR investigations where (R)-enantiomer contamination would introduce confounding partial agonism or reduced efficacy.
- [1] NCATS Inxight Drugs. ALPRENOLOL, (S)- and ALPRENOLOL, (R)-. National Center for Advancing Translational Sciences. Accessed 2026. View Source
- [2] NCATS Inxight Drugs. ALPRENOLOL, (R)-. National Center for Advancing Translational Sciences. Accessed 2026. View Source
